

Ac-MBP (4-14) Peptide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ac-MBP (4-14) Peptide*

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An In-Depth Whitepaper on the Molecular Characteristics, Experimental Applications, and Signaling Context of a Key Protein Kinase C Substrate

Introduction

The Acetyl-Myelin Basic Protein (4-14) peptide, hereafter referred to as Ac-MBP (4-14), is a synthetically produced, acetylated undecapeptide corresponding to residues 4-14 of the native Myelin Basic Protein (MBP). It has been established as a highly selective and efficient substrate for Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways. This selectivity makes Ac-MBP (4-14) an invaluable tool for researchers in neuroscience, cell signaling, and drug development, particularly for the specific assay of PKC activity in various biological samples. This technical guide provides a detailed overview of the peptide's core properties, experimental protocols for its use, and its role within relevant signaling pathways.

Core Molecular and Physicochemical Properties

Ac-MBP (4-14) is a well-characterized peptide with consistent and verifiable molecular properties. Its primary sequence is Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. The N-terminal acetylation enhances its stability and specificity as a PKC substrate.

Property	Value	References
Molecular Formula	C62H105N21O18	[1][2][3][4]
Molecular Weight	~1432.7 g/mol	[1][2][3][5]
Amino Acid Sequence	Ac-Q-K-R-P-S-Q-R-S-K-Y-L	[1][6]
Purity	Typically >95% (as determined by HPLC)	[2][3]
Appearance	Lyophilized white powder	[2]
Storage Conditions	Store at -20°C for long-term stability.	[2][3]

Biochemical and Kinetic Data

Ac-MBP (4-14) is a specific substrate for multiple isoforms of Protein Kinase C. Its kinetic parameters have been characterized, demonstrating a high affinity for the enzyme.

Parameter	Value	Enzyme Source	Notes	References
Apparent K_m	7 μM	Protein Kinase C Type II (rat brain)	This low micromolar K_m value indicates a high affinity of PKC for this peptide substrate.	
V_{max}	~2-3 times that of H1 histone	Protein Kinase C Type II (rat brain)	The phosphorylation velocity is significantly higher than for other common PKC substrates like H1 histone.	

Experimental Protocols: In Vitro PKC Activity Assay

Ac-MBP (4-14) is predominantly used as a substrate in in vitro kinase assays to measure the activity of PKC. The following is a synthesized protocol based on common methodologies, primarily utilizing the incorporation of radiolabeled phosphate.

Objective: To quantify the enzymatic activity of Protein Kinase C from purified enzyme preparations or cell/tissue lysates.

Materials:

- **Ac-MBP (4-14) peptide**
- Purified PKC or cell/tissue lysate
- Assay Dilution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.5 mM EGTA)
- Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
- [γ - 32 P]ATP (specific activity ~3000 Ci/mmol)
- ATP solution
- MgCl₂
- CaCl₂
- P81 Phosphocellulose paper
- 0.75% Phosphoric Acid
- Scintillation vials and fluid
- Scintillation counter

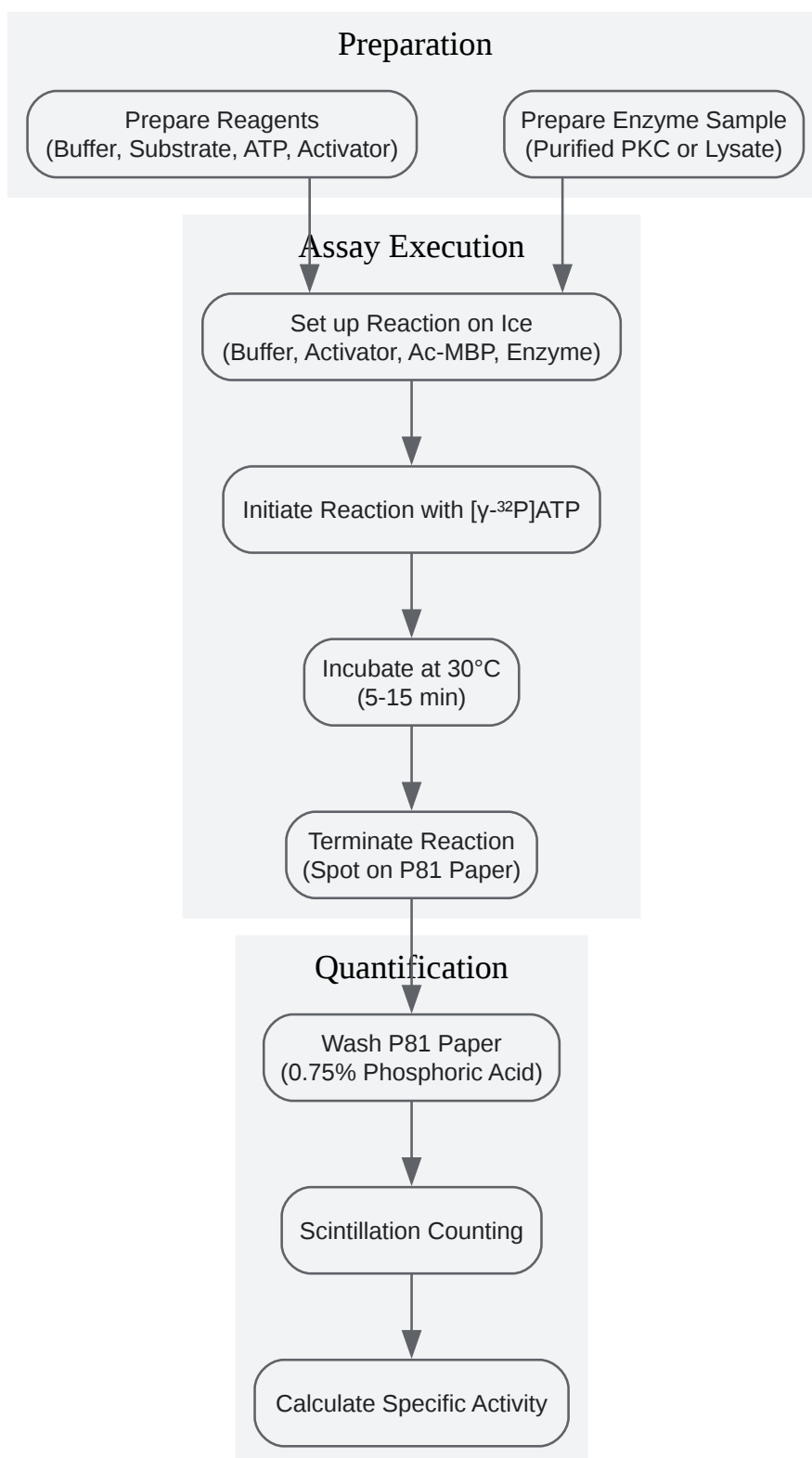
Methodology:

- Preparation of Reagents:

- Prepare a stock solution of Ac-MBP (4-14) in the Assay Dilution Buffer.
- Prepare a reaction buffer containing Tris-HCl, MgCl₂, and CaCl₂.
- Prepare an ATP solution containing both non-radiolabeled ATP and [γ -³²P]ATP. The final concentration of ATP in the reaction is typically in the micromolar range.
- Sonicate the lipid activator on ice before use to ensure proper vesicle formation.
- Reaction Setup (performed on ice):
 - In a microcentrifuge tube, add the following in order:
 - Assay Dilution Buffer
 - Lipid Activator
 - Ac-MBP (4-14) substrate solution (final concentration typically 25-50 μ M)
 - Enzyme preparation (purified PKC or lysate)
 - To determine non-specific activity, prepare parallel reactions containing a specific PKC inhibitor.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding the [γ -³²P]ATP solution.
 - Vortex gently and incubate the tubes at 30°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
- Termination of Reaction:
 - Stop the reaction by spotting an aliquot (e.g., 25 μ L) of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
- Washing:
 - Allow the spotted mixture to bind to the paper for at least 30 seconds.

- Wash the P81 papers extensively (e.g., 3-5 times for 5 minutes each) in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Perform a final wash with acetone to air dry the papers.
- Quantification:
 - Place the dried P81 paper into a scintillation vial.
 - Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific PKC activity by subtracting the non-specific counts (from inhibitor-containing reactions) from the total counts.
 - Express the activity in pmol of phosphate transferred per minute per mg of protein.

Experimental Workflow Diagram



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Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Signaling Pathway Context: PKC in Oligodendrocyte Differentiation

Ac-MBP (4-14) is derived from Myelin Basic Protein, a crucial component of the myelin sheath in the central nervous system, which is produced by oligodendrocytes. The phosphorylation of MBP by PKC is a key event in the process of oligodendrocyte differentiation and myelination. Understanding this pathway is critical for research into demyelinating diseases such as multiple sclerosis.

External stimuli, such as growth factors or neurotransmitters, can activate Phospholipase C (PLC) at the cell membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG directly activates conventional and novel PKC isoforms at the membrane. Once activated, PKC can phosphorylate a cascade of downstream targets, including those in the MAPK/ERK pathway. This signaling cascade ultimately leads to the activation of transcription factors, such as CREB, which promote the expression of genes essential for oligodendrocyte differentiation, including the gene for Myelin Basic Protein. The phosphorylation of MBP itself by activated PKC is also thought to be important for the proper compaction of the myelin sheath.



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Caption: PKC signaling cascade in oligodendrocyte differentiation.

Conclusion

The **Ac-MBP (4-14) peptide** is a fundamental tool for researchers studying Protein Kinase C. Its high specificity and affinity, coupled with well-established assay protocols, allow for reliable quantification of PKC activity. Furthermore, its origin from Myelin Basic Protein places it at the center of crucial signaling pathways involved in the development and maintenance of the central nervous system. This guide provides the core technical information required for the effective utilization of Ac-MBP (4-14) in a research setting, facilitating further discoveries in cell signaling and neurobiology.

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